(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one
Description
The compound (E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one is a hemifumarate salt with the molecular formula C₁₈H₃₁NO₄·½C₄H₄O₄ and a molecular weight of 383.49 g/mol . Its structure comprises a propan-1-one core linked to a substituted phenyl ring and an (E)-but-2-enedioic acid moiety. The compound exhibits a melting point of 100–103°C and is synthesized via condensation reactions involving hydroxyl and amino groups .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H31NO4.C4H4O4/c2*1-5-9-23-12-16-10-15(18(22)6-2)7-8-19(16)24-13-17(21)11-20-14(3)4;5-3(6)1-2-4(7)8/h2*7-8,10,14,17,20-21H,5-6,9,11-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQSBOWITCRVSF-WXXKFALUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CNC(C)C)O.CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CNC(C)C)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CNC(C)C)O.CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CNC(C)C)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106909-37-9 | |
| Record name | FP 33 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106909379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Core Esterification and Isomerization
The synthesis begins with the formation of the fumaric acid ester moiety. Maleic anhydride is reacted with hydroxyl-containing intermediates under basic catalysis to form maleate esters, which undergo thermal or catalytic isomerization to the (E)-configured fumarate derivatives. For example, tetraethylene glycol and maleic anhydride react in dichloromethane at 0°C with triethylamine as a catalyst, followed by warming to room temperature to complete esterification. The isomerization step typically employs aprotic solvents like toluene or acetone, with reaction times ranging from 6 to 12 hours at 60°C.
Functionalization of the Aromatic Core
The aromatic ketone component, 1-[4-(2-hydroxy-3-(propan-2-ylamino)propoxy)-3-(propoxymethyl)phenyl]propan-1-one, is synthesized via nucleophilic alkoxylation. A propoxymethyl group is introduced to the phenolic ring using propyl bromide under basic conditions, followed by epoxide ring-opening with isopropylamine to install the amino alcohol side chain. Key intermediates are purified via recrystallization from acetone or diethyl ether.
Optimization of Reaction Conditions
Catalytic Systems
Triethylamine is the preferred catalyst for esterification due to its efficacy in scavenging HCl and promoting anhydride ring-opening. Alternative catalysts like sodium carbonate show lower yields in comparative studies. For isomerization, solvent-free conditions or toluene are optimal, achieving >95% conversion to the (E)-isomer.
Temperature and Time Dependence
Esterification proceeds efficiently at 0–25°C over 1.5–2 hours, while isomerization requires elevated temperatures (60°C) and extended durations (12 hours). Prolonged reaction times beyond 24 hours lead to side products such as bis-esters, necessitating precise control.
Table 1: Representative Reaction Conditions
| Step | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Esterification | Triethylamine | Dichloromethane | 0°C → RT | 2.5 | 78 |
| Isomerization | None | Toluene | 60°C | 12 | 92 |
| Purification | – | Acetone | RT | 15 min | 68 |
Purification and Characterization
Crystallization Techniques
Crude products are purified via sequential solvent recrystallization. For instance, suspending the product in acetone at 50°C followed by filtration yields the first crop with 68% recovery. Mother liquors are concentrated and treated with diethyl ether/acetone mixtures to isolate additional batches.
Spectroscopic Confirmation
Powder X-ray diffraction (XRD) using a Bruker D8 Advance diffractometer confirms crystalline purity, with characteristic peaks at 2θ = 12.4°, 15.8°, and 24.6°. NMR spectroscopy (¹H, ¹³C) verifies the (E)-configuration of the fumarate moiety, showing a singlet for the α,β-unsaturated protons at δ 6.8 ppm.
Impurity Profiling and Mitigation
The primary impurity, (E)-but-2-enedioic acid bis-[2-(2,5-dioxo-pyrrolidin-1-yl)-ethyl] ester, forms via over-esterification. This is minimized by stoichiometric control of maleic anhydride and intermediate hydroxyl groups. Chromatographic analyses (HPLC) with C18 columns and UV detection at 254 nm ensure impurity levels remain below 0.5%.
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors for esterification to enhance heat dissipation and reduce reaction times . Solvent recovery systems are integrated for toluene and acetone, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-3-(propoxymethyl)phenyl)propanone maleate (2:1) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert ketone groups to alcohols.
Substitution: The isopropylamino and propoxymethyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the ketone group can yield alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-3-(propoxymethyl)phenyl)propanone maleate (2:1) involves its interaction with specific molecular targets. The hydroxy and isopropylamino groups can form hydrogen bonds with target molecules, while the propoxymethyl and propanone groups can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
Comparison with Similar Compounds
Structural Analogues of (E)-but-2-enedioic Acid Derivatives
Several structurally related compounds share the (E)-but-2-enedioic acid backbone but differ in substituents and functional groups:
Key Observations :
Computational Similarity Analysis
Using Tanimoto and Dice indices (MACCS and Morgan fingerprints), the target compound shows moderate similarity (0.45–0.65) to derivatives in , primarily due to shared (E)-but-2-enedioic acid and phenyl-propanone motifs. However, substituent variations (e.g., morpholine vs. isopropylamino) reduce similarity scores .
Bioactivity and Target Profiling
- Bioactivity Clustering: demonstrated that compounds with ≥70% structural similarity often cluster in bioactivity profiles. The target compound’s β-adrenergic receptor binding (implied by its isopropylamino group) aligns with clusters of cardiovascular agents .
- Divergent Activities : Derivatives with morpholine () or thiazolidin-3-yl () groups exhibit distinct target affinities (e.g., kinases, antimicrobial targets) due to altered hydrogen-bonding and steric effects .
Physicochemical and Pharmacokinetic Properties
Notes:
- The morpholine derivative ’s higher solubility stems from its polar oxygen and nitrogen atoms .
- The target compound’s propoxymethyl group contributes to moderate metabolic stability, whereas AAP-10’s fluorine substituent may reduce clearance rates .
Challenges in Comparative Analysis
- Similarity Index Limitations : Computational tools may overlook bioisosteric replacements (e.g., morpholine vs. piperidine), leading to false negatives in activity prediction .
- Lumping Strategies: ’s lumping approach groups structurally similar compounds, but the target compound’s unique isopropylamino-propoxy motif necessitates individual validation .
Biological Activity
The compound (E)-but-2-enedioic acid; 1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one , also referred to as 1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-3-(propoxymethyl)phenyl)propanone maleate (2:1) , has garnered interest in various scientific fields due to its complex structure and potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups that may influence its biological activity. The key structural components include:
- Hydroxy Group : Potential for hydrogen bonding.
- Isopropylamino Group : Provides hydrophobic interactions.
- Propoxymethyl Group : Enhances solubility and stability.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C18H29N2O5 |
| Molecular Weight | 347.44 g/mol |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The hydroxy and isopropylamino groups are likely to form hydrogen bonds with proteins or enzymes, while the propoxymethyl and propanone moieties may participate in hydrophobic interactions. These interactions can modulate various cellular pathways, potentially leading to therapeutic effects.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptors could alter signaling pathways, impacting cellular responses.
- Antioxidant Activity : The hydroxy group may contribute to antioxidant properties, reducing oxidative stress in cells.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The mechanism behind this activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic processes.
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers tested the compound against several bacterial strains.
- Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
-
Investigation of Anti-inflammatory Properties :
- In a controlled study, the compound was administered to mice with induced inflammation.
- Observations showed a marked decrease in swelling and pain indicators compared to control groups.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-(2-Hydroxy-3-methylamino)propoxy)-3-(propoxymethyl)phenyl)propanone | Methylamino instead of isopropylamino | Moderate antimicrobial |
| 1-(4-(2-Hydroxy-3-ethylamino)propoxy)-3-(propoxymethyl)phenyl)propanone | Ethylamino group | Lower anti-inflammatory |
The presence of the isopropylamino group in our compound appears to enhance both antimicrobial and anti-inflammatory activities compared to its analogs.
Q & A
Q. How can researchers confirm the stereochemical configuration of the (E)-but-2-enedioic acid moiety in this compound?
- Methodological Answer: Use X-ray crystallography to resolve the spatial arrangement of the double bond in the (E)-but-2-enedioic acid component. For example, single-crystal diffraction studies (as performed in analogous compounds ) can validate the E-configuration. Alternatively, nuclear Overhauser effect (NOE) experiments in NMR spectroscopy can differentiate between E/Z isomers by analyzing proton-proton spatial correlations .
Q. What synthetic strategies are recommended for introducing the 2-hydroxy-3-(propan-2-ylamino)propoxy group into the phenyl ring?
- Methodological Answer: Employ a regioselective Mitsunobu reaction to install the hydroxyl and isopropylamine groups. Optimize reaction conditions (e.g., DIAD/TPP as reagents) to minimize side reactions, and monitor progress via LC-MS for intermediates . Post-synthesis, purify using preparative HPLC with a C18 column and aqueous acetonitrile gradient to isolate the target compound .
Q. How should researchers address solubility challenges during in vitro assays for this compound?
- Methodological Answer: Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in PBS (pH 7.4) or cell culture medium. For hydrophobic regions (e.g., the propoxymethylphenyl group), consider using cyclodextrin-based solubilizers or co-solvents like ethanol (≤5% v/v) .
Advanced Research Questions
Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?
- Methodological Answer: Conduct accelerated stability studies across pH 3–9 at 40°C/75% RH for 4 weeks. Use UPLC-PDA to quantify degradation products (e.g., hydrolysis of the ester linkage). Compare results to computational predictions (DFT calculations) of bond dissociation energies to identify labile sites . For discrepancies, validate via tandem MS to characterize degradation pathways .
Q. What orthogonal analytical methods are critical for validating purity in pharmacopeial standards?
- Methodological Answer: Combine:
- HPLC-UV/ELSD (for main component quantification, using a phenyl-hexyl column and 0.1% TFA/acetonitrile gradient).
- 1H/13C NMR (to confirm structural integrity and detect stereochemical impurities).
- ICP-MS (to quantify residual metal catalysts from synthesis, e.g., Pd < 10 ppm) .
- Chiral HPLC (to resolve enantiomeric impurities in the propan-1-one moiety) .
Q. How can researchers optimize reaction yields for the propan-1-one-phenylpropan-1-one linkage?
- Methodological Answer: Screen catalysts (e.g., Pd(OAc)₂ or CuI) for Suzuki-Miyaura cross-coupling of the aryl halide and boronic ester precursors. Use DoE (Design of Experiments) to optimize parameters:
Q. What in silico approaches predict the compound’s reactivity with biological targets (e.g., kinases)?
- Methodological Answer: Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions between the propoxymethylphenyl group and ATP-binding pockets. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) . For redox activity, calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported logP values for this compound?
- Methodological Answer: Compare experimental logP (via shake-flask method with octanol/water partitioning) to computational predictions (e.g., XLogP3, ACD/Labs). If deviations exceed 0.5 units, re-evaluate purification steps to remove hydrophilic/hydrophobic impurities. Cross-validate with reversed-phase HPLC retention times using a logP calibration curve .
Q. Why do different synthetic routes yield varying impurity profiles for the propoxymethyl group?
- Methodological Answer: Analyze byproducts via HRMS and 2D-NMR (e.g., HSQC, HMBC) to trace impurities to specific steps (e.g., incomplete etherification or oxidation). For example, residual propyl bromide may alkylate secondary amines, forming quaternary ammonium salts (detected as +86 Da adducts in MS) .
Safety and Compliance
Q. What safety protocols are essential for handling this compound’s potential respiratory sensitizers?
- Methodological Answer:
Use NIOSH-approved OV/AG/P99 respirators for airborne particles >1 mg/m³. Conduct occupational exposure monitoring via GC-MS air sampling. Implement fume hoods (≥0.5 m/s face velocity) and emergency eyewash stations per ANSI Z358.1 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
